3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine
Description
Properties
IUPAC Name |
3-bromo-5-(3-methylsulfonylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-15(12,13)4-2-3-14-9-5-8(10)6-11-7-9/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKNIXMINPGCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyridine
Halogenation can be achieved through various methods, including direct bromination using bromine in the presence of a catalyst or through the use of N-bromosuccinimide (NBS) for more controlled reactions.
Alkylation and Etherification
Alkylation or etherification reactions can be performed using alkyl halides or alkyl tosylates in the presence of a base. For example, to introduce a propoxy group, one might use 3-bromopropanol as a starting material, followed by conversion to its tosylate or mesylate derivative for a nucleophilic substitution reaction.
Introduction of the Methylsulfonyl Group
The methylsulfonyl group can be introduced through a reaction with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine.
While specific data for 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine is not available, related compounds like 3-Bromo-5-methoxypyridine have been synthesized with yields around 73% using sodium hydride in DMF. The introduction of a methylsulfonyl group typically involves mild conditions and can be achieved with high efficiency.
| Compound | Synthesis Method | Yield |
|---|---|---|
| 3-Bromo-5-methoxypyridine | NaH in DMF | 73% |
| 3-Bromo-5-(methoxymethoxy)pyridine | K2CO3 in THF | 88% |
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets.
Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key pyridine derivatives with substituents at the 3- and 5-positions are compared below:
Electronic and Reactivity Profiles
Electron-Withdrawing Groups (EWGs):
- The methylsulfonyl group in 3-Bromo-5-(methylsulfonyl)pyridine strongly withdraws electrons via resonance and induction, enhancing the pyridine ring's electrophilicity. This makes it reactive in nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura cross-coupling reactions .
- In contrast, 3-Bromo-5-methoxypyridine has an electron-donating methoxy group, which deactivates the ring and directs reactions to specific positions .
- Compounds like 3-Bromo-5-(tetrahydropyran-4-yloxy)pyridine feature cyclic ether substituents, which balance steric hindrance and lipophilicity .
Biological Activity
3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H16BrN1O3S1
- CAS Number : 1486064-72-5
The presence of a bromine atom and a methylsulfonyl group contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to the modulation of various cellular pathways, particularly those involved in cancer and inflammatory responses.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways related to cancer proliferation.
- Receptor Modulation : It may act on receptors involved in inflammatory responses, thus potentially reducing inflammation.
Anticancer Properties
This compound has been studied for its anticancer properties. Research indicates that it exhibits selective cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 10.2 | EGFR inhibition |
| MCF-7 (Breast) | 8.5 | Apoptosis induction |
| HCT116 (Colon) | 7.0 | Cell cycle arrest |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Case Studies and Research Findings
-
In Vivo Studies :
- A study conducted on Sprague Dawley rats demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses.
-
In Vitro Studies :
- In vitro assays showed that the compound effectively induced apoptosis in cancer cells through the activation of caspase pathways. This was particularly evident in breast and lung cancer cell lines, where apoptosis rates exceeded 70% at concentrations around 10 µM.
Q & A
Q. What are the recommended synthetic routes for preparing 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine?
- Methodological Answer : A plausible synthesis involves nucleophilic aromatic substitution or alkoxy group introduction . For example:
Start with 3,5-dibromopyridine. React with 3-(methylsulfonyl)propan-1-ol under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C to substitute the 5-bromo group .
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%).
Key Considerations : Monitor reaction progress with TLC to avoid over-alkylation. The methylsulfonyl group’s electron-withdrawing nature may reduce nucleophilic reactivity, requiring elevated temperatures .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy :
- ¹H NMR to confirm propoxy chain integration (δ ~4.5 ppm for OCH₂) and methylsulfonyl protons (δ ~3.0–3.2 ppm).
- ¹³C NMR to identify quaternary carbons adjacent to bromine (δ ~110–120 ppm) .
- Mass Spectrometry (HRMS) for molecular ion verification.
- HPLC with UV detection (λ = 254 nm) to assess purity.
Validation : Compare spectral data with computational predictions (e.g., DFT) for structural confirmation .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Stability : The bromine substituent may render the compound light-sensitive. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation.
- Decomposition Risks : Hydrolytic cleavage of the sulfonyl group is unlikely but monitor via periodic NMR/HPLC over 6–12 months .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during functionalization of the pyridine ring?
- Methodological Answer :
- Directing Groups : The methylsulfonylpropoxy group acts as a meta-director. To introduce substituents at specific positions:
Use Pd-catalyzed C–H activation with directing groups (e.g., pyridinyl auxiliaries) to target the 2- or 4-positions .
Halogen Exchange : Replace the 3-bromo group via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂) to enable Suzuki couplings .
- Competing Reactions : Kinetic vs. thermodynamic control can be managed by adjusting temperature and catalyst loading. For example, lower temps (50°C) favor kinetic products in cross-coupling reactions .
Q. What analytical strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?
- Methodological Answer :
- Mechanistic Probes :
Conduct isotopic labeling (e.g., D₂O quenching) to trace proton transfer pathways.
Use in situ IR spectroscopy to detect intermediates (e.g., sulfonic acid formation).
- Data Reconciliation : Combine DFT calculations (Gaussian, ORCA) with experimental kinetics to model competing pathways. For example, competing SNAr vs. elimination pathways can be quantified via Arrhenius plots .
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Studies : Optimize the molecule’s geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the 3-bromo position typically shows higher electrophilicity (ƒ⁺ ~0.15) than the 5-position.
- Docking Simulations : Model interactions with catalytic metal centers (e.g., Pd(0)) to predict cross-coupling efficiency. Software like AutoDock Vina or Schrödinger Suite can validate transition states .
Methodological Best Practices
- Synthetic Optimization : Use DoE (Design of Experiments) to screen solvents, bases, and catalysts. For example, a Taguchi array can optimize yield in nucleophilic substitutions .
- Safety Protocols : Follow GHS guidelines for brominated compounds (e.g., wear nitrile gloves, use fume hoods) and dispose of waste via halogen-specific protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
